molecular formula C20H20N2O8S B8647062 1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-

1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-

Cat. No. B8647062
M. Wt: 448.4 g/mol
InChI Key: MQKGPVSCBKQSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011050

Procedure details

A mixture of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindoline-1,3-dione (710 mg, 1.58 mmol) and Pd/C (200 mg) in ethyl acetate/acetone (40 mL each) was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours. The suspension was filtered through a pad of magnesium sulfate. The filtrate was concentrated in vacuo to give an oil. The oil was stirred with ethyl acetate (a mL), hexane (2 mL) and ether (2 ML)for 1 h. The resulting suspension was filtered and the solid was dried in a vacuum oven to give 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione as a yellow solid (550 mg, 83% yield): mp, 135.0-137.5° C.; 1H NMR (DMSO-d6); δ 1.32 (t, J=6.9 Hz, 3H, CH3), 3.00 (s, 3H, CH3), 3.73 (s, 3H, CH3), 4.00 (q, J=6.9 Hz, 2H, CH2), 4.08 (dd, J=4.2, 14.5 Hz, 1H, CHH), 4.36 (dd, J=10.8, 14.2 Hz, 1H, CHH), 5.72 (dd, J=4.1, 10.3 Hz, 1H, NCH), 6.51(br s, SH, NH2), 6.89-7.07 (m, 5H, Ar), 7.43 (t, J=7.4, Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.68, 41.55, 48.62, 55.23, 55.93, 64.48, 110.70, 111.42, 112.52, 112.96, 120.38, 121.30, 129.95, 132.23, 135.37, 145.56, 148.56, 149.56, 168.19, 169.43; Anal Calcd for C20H22NO6S: C, 57.41; H, 5.30; N, 6.69. Found C, 57.11; H, 5.23; N, 6.43.
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]([N:18]2[C:26](=[O:27])[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][C:24]=3[N+:28]([O-])=O)[C:19]2=[O:31])[CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH3:2].C(OCC)(=O)C.CCCCCC.CCOCC>C(OCC)(=O)C.CC(C)=O.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]([N:18]2[C:26](=[O:27])[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][C:24]=3[NH2:28])[C:19]2=[O:31])[CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC.CC(=O)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06011050

Procedure details

A mixture of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindoline-1,3-dione (710 mg, 1.58 mmol) and Pd/C (200 mg) in ethyl acetate/acetone (40 mL each) was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours. The suspension was filtered through a pad of magnesium sulfate. The filtrate was concentrated in vacuo to give an oil. The oil was stirred with ethyl acetate (a mL), hexane (2 mL) and ether (2 ML)for 1 h. The resulting suspension was filtered and the solid was dried in a vacuum oven to give 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione as a yellow solid (550 mg, 83% yield): mp, 135.0-137.5° C.; 1H NMR (DMSO-d6); δ 1.32 (t, J=6.9 Hz, 3H, CH3), 3.00 (s, 3H, CH3), 3.73 (s, 3H, CH3), 4.00 (q, J=6.9 Hz, 2H, CH2), 4.08 (dd, J=4.2, 14.5 Hz, 1H, CHH), 4.36 (dd, J=10.8, 14.2 Hz, 1H, CHH), 5.72 (dd, J=4.1, 10.3 Hz, 1H, NCH), 6.51(br s, SH, NH2), 6.89-7.07 (m, 5H, Ar), 7.43 (t, J=7.4, Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.68, 41.55, 48.62, 55.23, 55.93, 64.48, 110.70, 111.42, 112.52, 112.96, 120.38, 121.30, 129.95, 132.23, 135.37, 145.56, 148.56, 149.56, 168.19, 169.43; Anal Calcd for C20H22NO6S: C, 57.41; H, 5.30; N, 6.69. Found C, 57.11; H, 5.23; N, 6.43.
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]([N:18]2[C:26](=[O:27])[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][C:24]=3[N+:28]([O-])=O)[C:19]2=[O:31])[CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH3:2].C(OCC)(=O)C.CCCCCC.CCOCC>C(OCC)(=O)C.CC(C)=O.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]([N:18]2[C:26](=[O:27])[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][C:24]=3[NH2:28])[C:19]2=[O:31])[CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC.CC(=O)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N1C(C2=CC=CC(=C2C1=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.